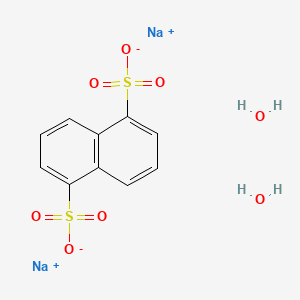

1,5-Naphthalenedisulfonic acid disodium dihydrate

Vue d'ensemble

Description

1,5-Naphthalenedisulfonic acid disodium dihydrate is a useful research compound. Its molecular formula is C10H10Na2O8S2 and its molecular weight is 368.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Characterization

1,5-Naphthalenedisulfonic acid disodium dihydrate is synthesized from naphthalene through sulfonation, producing disodium 1,5-naphthalenedisulfonate. This compound is further hydrolyzed to synthesize 1-naphthol 5-sulfonic acid, highlighting its role in chemical synthesis processes (Wen, 2001).

Environmental Monitoring and Analysis

It is utilized as a calibration standard in environmental monitoring, particularly in calibrating seawater polyaromatic hydrocarbons sensors. Due to its higher solubility in seawater, better stability under detection wavelengths, and lower toxicity, it is preferred over polyaromatic hydrocarbons standard substances, demonstrating its environmental application relevance (Zhang et al., 2021).

Catalysis and Material Science

In material science and catalysis, this compound derivatives have been explored for their potential in constructing novel materials and catalyzing chemical reactions. For example, it has been used to create novel vic-dioxime ligands for complexation with transition metal ions, offering insights into spectral studies and biological activities (Kurtoglu et al., 2008).

Analytical Chemistry

It finds application in analytical chemistry as a water-soluble fluorescent probe for determining methylamine, showcasing its utility in developing analytical methods for specific compound detection (Gu et al., 2001).

Advanced Materials and Nanotechnology

Research into advanced materials and nanotechnology has utilized this compound for synthesizing magnetic Fe3O4-supported sulfonic acid-functionalized graphene oxide. This illustrates its application in creating recyclable nanocatalysts for green synthesis of complex organic molecules, demonstrating its potential in sustainable chemistry and material innovation (Khaleghi-Abbasabadi & Azarifar, 2019).

Environmental Remediation

Additionally, it has been studied for its role in the electrochemical oxidation of pollutants, indicating its application in environmental remediation technologies. The study on the electroassisted oxidation of polyaromatic sulfonates with 1,5-Naphthalenedisulfonic acid highlights the compound's utility in waste water treatment processes (Ravera et al., 2004).

Mécanisme D'action

Mode of Action

It’s known that the compound can undergo reactions such as fusion with sodium hydroxide to give the disodium salt of 1,5-dihydroxynaphthalene .

Biochemical Pathways

It’s known that the compound can participate in reactions involving aromatic dianions .

Result of Action

It’s known that the compound can form anhydrides when treated with oleum below 50℃ .

Action Environment

The action, efficacy, and stability of 1,5-Naphthalenedisulfonic acid disodium dihydrate can be influenced by various environmental factors. For instance, the compound is known to dehydrate at 125℃ to give the anhydrous acid . Also, it’s recommended to handle the compound in a well-ventilated place, and avoid formation of dust and aerosols .

Analyse Biochimique

Biochemical Properties

It has been studied for its liposomal entrapment in phospholipid vesicles This suggests that it may interact with lipids and other biomolecules in a cellular context

Cellular Effects

Its liposomal entrapment in phospholipid vesicles suggests that it may influence cell function by interacting with cellular membranes

Molecular Mechanism

It has been studied for its role in collision-induced dissociation, along with infrared multiple photon dissociation/detachment techniques This suggests that it may interact with biomolecules and potentially influence enzyme activity and gene expression

Propriétés

IUPAC Name |

disodium;naphthalene-1,5-disulfonate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S2.2Na.2H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;;;;/h1-6H,(H,11,12,13)(H,14,15,16);;;2*1H2/q;2*+1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXMXIDAHDPDMU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370606 | |

| Record name | AC1MC2KT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76758-30-0 | |

| Record name | 1,5-Naphthalenedisulfonic acid disodium dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076758300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AC1MC2KT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-NAPHTHALENEDISULFONIC ACID DISODIUM DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97E42LQH91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Methylsulfonyl)-2-nitrophenyl]-1,4-diazepane](/img/structure/B1597819.png)

![[(3-Chloro-1,2,4-thiadiazol-5-ylthio)methyl] methyl cyanocarbonimidodithioate](/img/structure/B1597823.png)

![2-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B1597832.png)